(S,R(p),S(SPO)-1-Phenylphosphinoyl)-2-[1-(di-t-butylphosphino)ethyl]ferrocene
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Overview
Description
(S,R(p),S(SPO)-1-Phenylphosphinoyl)-2-[1-(di-t-butylphosphino)ethyl]ferrocene is a complex organophosphorus compound featuring a ferrocene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S,R(p),S(SPO)-1-Phenylphosphinoyl)-2-[1-(di-t-butylphosphino)ethyl]ferrocene typically involves the following steps:
Formation of the Ferrocene Backbone: The initial step involves the preparation of the ferrocene backbone, which can be achieved through the reaction of ferrocene with suitable phosphine ligands.
Introduction of Chiral Centers: The chiral centers are introduced through asymmetric synthesis techniques, often involving chiral auxiliaries or catalysts.
Phosphinoylation and Phosphination: The phenylphosphinoyl and di-t-butylphosphino groups are introduced through reactions with appropriate phosphorus reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Including crystallization, chromatography, and recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
(S,R(p),S(SPO)-1-Phenylphosphinoyl)-2-[1-(di-t-butylphosphino)ethyl]ferrocene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines.
Substitution: The compound can participate in substitution reactions where ligands are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Including halides and other nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions include various phosphine oxides, reduced phosphines, and substituted ferrocene derivatives.
Scientific Research Applications
(S,R(p),S(SPO)-1-Phenylphosphinoyl)-2-[1-(di-t-butylphosphino)ethyl]ferrocene has several scientific research applications:
Asymmetric Catalysis: Used as a chiral ligand in catalytic reactions to produce enantiomerically pure products.
Coordination Chemistry: Forms complexes with transition metals, useful in studying metal-ligand interactions.
Medicinal Chemistry:
Material Science: Used in the synthesis of advanced materials with specific electronic and magnetic properties.
Mechanism of Action
The mechanism by which (S,R(p),S(SPO)-1-Phenylphosphinoyl)-2-[1-(di-t-butylphosphino)ethyl]ferrocene exerts its effects involves:
Coordination to Metal Centers: The compound acts as a ligand, coordinating to metal centers and influencing their reactivity.
Chiral Induction: The chiral centers induce asymmetry in catalytic reactions, leading to the formation of enantiomerically enriched products.
Electron Donor-Acceptor Interactions: The phosphine groups can donate electrons to metal centers, stabilizing various oxidation states.
Comparison with Similar Compounds
Similar Compounds
1,1’-Bis(diphenylphosphino)ferrocene: Another ferrocene-based ligand used in asymmetric catalysis.
2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl: A chiral ligand with applications in enantioselective synthesis.
4,4’-Difluorobenzophenone: Used as a precursor in polymer synthesis and has similar coordination properties.
Uniqueness
(S,R(p),S(SPO)-1-Phenylphosphinoyl)-2-[1-(di-t-butylphosphino)ethyl]ferrocene is unique due to its specific combination of chiral centers and phosphine groups, which provide distinct advantages in asymmetric catalysis and coordination chemistry compared to other similar compounds.
Properties
Molecular Formula |
C26H35FeOP2+ |
---|---|
Molecular Weight |
481.3 g/mol |
InChI |
InChI=1S/C21H30OP2.C5H5.Fe/c1-16(24(20(2,3)4)21(5,6)7)18-14-11-15-19(18)23(22)17-12-9-8-10-13-17;1-2-4-5-3-1;/h8-16H,1-7H3;1-5H;/q+1;;/t16-;;/m1../s1 |
InChI Key |
ZDAOENLJZQJOAH-GGMCWBHBSA-N |
Isomeric SMILES |
C[C@H]([C]1[CH][CH][CH][C]1[P+](=O)C2=CC=CC=C2)P(C(C)(C)C)C(C)(C)C.[CH]1[CH][CH][CH][CH]1.[Fe] |
Canonical SMILES |
CC([C]1[CH][CH][CH][C]1[P+](=O)C2=CC=CC=C2)P(C(C)(C)C)C(C)(C)C.[CH]1[CH][CH][CH][CH]1.[Fe] |
Origin of Product |
United States |
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